molecular formula C26H21FN4O2S B2607939 N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024131-33-6

N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2607939
CAS No.: 1024131-33-6
M. Wt: 472.54
InChI Key: FPIAVXYTVHYCEY-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the imidazoquinazoline core, fluorophenyl, and sulfanyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized by the cyclization of appropriate precursors, such as 2-aminobenzamide and glyoxal, under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base, such as potassium carbonate.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with thiourea under basic conditions.

    Benzylation: The final step involves the benzylation of the intermediate using benzyl bromide and a base, such as sodium hydride, to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted imidazoquinazoline derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can be compared with other similar compounds, such as:

    Imidazoquinazoline Derivatives: These compounds share the imidazoquinazoline core and may have similar biological activities.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group may exhibit similar chemical reactivity and biological properties.

    Sulfanyl Derivatives: Compounds with the sulfanyl group may have similar oxidation and reduction reactions.

The uniqueness of this compound lies in its combination of functional groups, which contributes to its diverse chemical reactivity and potential biological activities.

Biological Activity

N-benzyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that belongs to the imidazoquinazoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, inhibitory effects on various enzymes, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C26H21FN4O2S, with a molecular weight of 472.54 g/mol. The compound features an imidazoquinazoline core, which is known for its significant biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways. It has been shown to inhibit several kinases, including:

  • Aurora Kinase : Implicated in cancer cell proliferation.
  • FLT3 : A receptor tyrosine kinase associated with hematologic malignancies.

These interactions can lead to the modulation of cellular processes such as proliferation and survival, making this compound a candidate for cancer therapy .

Inhibitory Activity Against Enzymes

This compound has demonstrated significant inhibitory activity against various enzymes:

Table 1: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)Reference
Aurora KinaseCompetitive Inhibition50.0 ± 0.12
FLT3Non-competitive Inhibition60.03 ± 0.82
α-GlucosidaseCompetitive Inhibition40.0 ± 0.10

Biological Activities

  • Anticancer Properties : The ability to inhibit kinases such as Aurora and FLT3 suggests potential use in cancer treatment by disrupting tumor cell growth and survival pathways.
  • Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties through interactions with bacterial membranes .
  • Anti-inflammatory Activity : The compound's structural features may contribute to its anti-inflammatory effects, although detailed studies are required to establish this activity conclusively.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various imidazoquinazoline derivatives, including this compound. For instance:

  • A study reported the synthesis of several derivatives and their evaluation against α-glucosidase, revealing that modifications in the phenyl rings significantly influenced inhibitory potency .
  • Another investigation highlighted the structure–activity relationship (SAR) of imidazoquinazolines, emphasizing the importance of electron-donating groups in enhancing biological activity .

Properties

IUPAC Name

N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c27-19-10-6-9-18(13-19)16-34-26-30-21-12-5-4-11-20(21)24-29-22(25(33)31(24)26)14-23(32)28-15-17-7-2-1-3-8-17/h1-13,22H,14-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIAVXYTVHYCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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